molecular formula C12H13N3O5 B5782966 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No.: B5782966
M. Wt: 279.25 g/mol
InChI Key: SNOZVCULBSHSDB-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a chemical compound with a complex structure that includes a nitro group, an oxazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be synthesized from amino alcohols and carboxylic acids. The nitrobenzamide component is then introduced through a series of reactions involving nitration and amidation. Specific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA), are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mesyl chloride, tosyl chloride, and lithium hydroxide. Reaction conditions such as temperature control and the use of phase transfer catalysts are essential for successful transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can lead to various substituted oxazolidinones .

Scientific Research Applications

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and oxazolidinone ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonamide
  • 4-nitrophenyl aziridin-2-yl methanol
  • 4-nitrophenyl chloromethyl oxazolidinone

Uniqueness

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-11(9-1-3-10(4-2-9)15(18)19)13-5-6-14-7-8-20-12(14)17/h1-4H,5-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOZVCULBSHSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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